molecular formula C19H19N3O4 B2672996 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide

Cat. No.: B2672996
M. Wt: 353.4 g/mol
InChI Key: GONCPXNUBXWDEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMV665916 involves the preparation of quinazolinedione derivatives. The process typically includes the following steps:

    Formation of the quinazoline core: This is achieved through the cyclization of appropriate starting materials under controlled conditions.

    Functionalization: Various substituents are introduced to the quinazoline core to enhance its biological activity. This step may involve reactions such as alkylation, acylation, or halogenation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of MMV665916 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

MMV665916 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

MMV665916 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying the structure-activity relationship of quinazolinedione derivatives.

    Biology: Investigated for its antiplasmodial activity against malaria-causing parasites.

    Medicine: Potential therapeutic agent for treating malaria.

    Industry: Could be used in the development of new antimalarial drugs.

Mechanism of Action

MMV665916 exerts its antimalarial effects by inhibiting the farnesyltransferase enzyme in Plasmodium falciparum. This enzyme is crucial for the post-translational modification of proteins, which is essential for the parasite’s survival and proliferation . By inhibiting this enzyme, MMV665916 disrupts the parasite’s life cycle, leading to its death.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy quinazolinedione derivative: Exhibits antiplasmodial activity with an EC50 value of around 5 micromolar.

    2-trifluoromethoxy quinazolinedione derivative: Shows similar activity with an EC50 value of around 5 micromolar.

    4-fluoro-2-methoxy quinazolinedione derivative: Also has an EC50 value of around 5 micromolar

Uniqueness

MMV665916 stands out due to its remarkably low EC50 value of 0.4 micromolar and high selectivity index (SI > 250), making it significantly more potent than its analogs .

Properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-26-16-9-5-2-6-13(16)12-20-17(23)10-11-22-18(24)14-7-3-4-8-15(14)21-19(22)25/h2-9H,10-12H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONCPXNUBXWDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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